N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
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Overview
Description
4-chloro-2-methyl-N-[1-[3-[(1-oxo-2-phenoxyethyl)amino]phenyl]ethylideneamino]-3-pyrazolecarboxamide is an anilide.
Scientific Research Applications
Hydrogen-Bonding Patterns and Molecular Structures
Hydrogen-Bonding Patterns : Research into substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to the compound , reveals detailed hydrogen-bonding patterns. These patterns involve a combination of C-H...O and C-H...pi(arene) hydrogen bonds, leading to different molecular arrangements like chains and sheets (López et al., 2010).
Molecular Structures and Solid-State Assemblies : A study on pyrazole-acetamide derivatives demonstrates the formation of coordination complexes with diverse molecular structures. These structures are characterized by single crystal X-ray crystallography, revealing details about the solid-state assembly process and potential for forming supramolecular architectures (Chkirate et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis of Novel Derivatives : Research involving the synthesis of various derivatives of related pyrazole compounds showcases methodologies for creating novel compounds with potential biological activities. This includes the synthesis of acetamides and their characterization using techniques like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).
Antibacterial Activity : Studies on synthesized derivatives of similar pyrazole compounds, such as oxadiazoles, have shown significant antibacterial activities. These compounds are characterized and evaluated for their potential in antibacterial applications (Rai et al., 2009).
Synthetic Routes and Characterization : The development of synthetic routes for creating bis(pyrazol-5-ols), pyridones, and thiochromene-2-carbonitrile derivatives containing related pyrazole moieties highlights the versatility and potential of these compounds in various applications. Characterization of these compounds provides insights into their structural and chemical properties (Arafat et al., 2022).
Biological Activities and Potential Applications
Antimicrobial Activity : The synthesis of N-phenylpyrazole derivatives demonstrates potent antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Farag et al., 2008).
Herbicidal and Insecticidal Activities : Compounds with arylthio/sulfinyl/sulfonyl groups related to the compound have shown favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).
Properties
Molecular Formula |
C21H20ClN5O3 |
---|---|
Molecular Weight |
425.9g/mol |
IUPAC Name |
4-chloro-2-methyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20ClN5O3/c1-14(25-26-21(29)20-18(22)12-23-27(20)2)15-7-6-8-16(11-15)24-19(28)13-30-17-9-4-3-5-10-17/h3-12H,13H2,1-2H3,(H,24,28)(H,26,29)/b25-14+ |
InChI Key |
XLNLFKUQTGIGBS-AFUMVMLFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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